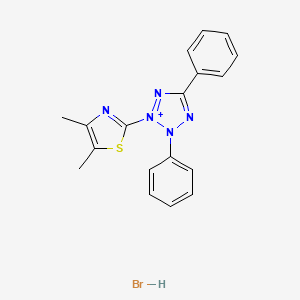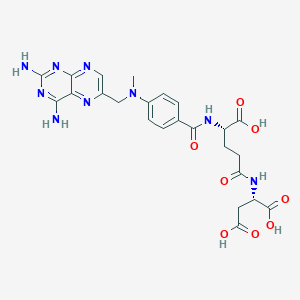
Thiazolyl blue
Descripción general
Descripción
Thiazolyl Blue, also known as MTT, is a bromide salt of 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium . It is used as a dye and a colorimetric reagent .
Synthesis Analysis
Thiazolyl Blue has been synthesized in various studies. For instance, a series of derivatives of thiazolyl-pyrazole hybrid structures were designed and synthesized for the search of new heterocyclic compound-based antitumor agents . Another study reported the synthesis of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .Molecular Structure Analysis
The molecular formula of Thiazolyl Blue is C18H16BrN5S . The molecular weight is 414.3 g/mol . The InChI and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
Thiazolyl Blue is a bromide salt of 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium . It has a molecular weight of 414.3 g/mol .Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
- Application Summary: Thiazolyl Blue is used as a corrosion inhibitor for copper in neutral sodium chloride solution .
- Methods of Application: The anticorrosion effect of Thiazolyl Blue for copper in 3% NaCl at 298 K was researched by electrochemical methods, scanning electron-microscopy (SEM), and atomic force microscopy (AFM) .
- Results: The results reveal that Thiazolyl Blue can protect copper efficiently, with a maximum efficiency of 95.7% . The corrosion inhibition mechanism was investigated by X-ray photoelectron spectroscopy (XPS), Fourier transform infrared spectral (FT-IR), and theoretical calculation .
2. Antimicrobial, Antiprotozoal, and Antitumor Activity
- Application Summary: Thiazolyl Blue is an important scaffold of a large number of synthetic compounds with diverse pharmacological activity, including antibacterial, antifungal, antiprotozoal, and antitumor effects .
- Methods of Application: The review provides an overview of different methods for the synthesis of Thiazolyl Blue and its derivatives .
- Results: Various compounds bearing a Thiazolyl Blue moiety have shown promising results in terms of their antibacterial, antifungal, antiprotozoal, and antitumor activity .
3. Cytotoxicity Indicator
- Application Summary: Thiazolyl Blue is used as a direct indicator of cytotoxicity and apoptosis .
- Methods of Application: It is utilized for studying nicotinamide adenine dinucleotide phosphate (NADP)-dependent dehydrogenases .
- Results: Thiazolyl Blue produces a yellowish solution that is converted to dark blue, water-insoluble MTT formazan by mitochondrial dehydrogenases of living cells .
4. Colorimetric Metabolic Activity Indicator
- Application Summary: Thiazolyl Blue Tetrazolium Bromide is used as a colorimetric metabolic activity indicator in cell viability assays .
- Methods of Application: It is used in the MTT assay, a colorimetric assay for assessing cell metabolic activity .
- Results: The color change in the assay provides a measure of cell viability or cell proliferation .
5. Screening Cancer Drugs
- Application Summary: Thiazolyl Blue is used as a direct indicator of cytotoxicity for screening cancer drugs .
- Methods of Application: It is used in assays to test the cytotoxicity of potential cancer drugs .
- Results: The results of these assays can help identify potential new treatments for cancer .
6. Studying NADP-Dependent Dehydrogenases
- Application Summary: Thiazolyl Blue is utilized for studying nicotinamide adenine dinucleotide phosphate (NADP)-dependent dehydrogenases .
- Methods of Application: It is used as an electron acceptor in biochemical assays to study these enzymes .
- Results: The results of these studies can provide insights into the function and regulation of NADP-dependent dehydrogenases .
7. Corrosion Inhibitor for Copper
- Application Summary: Thiazolyl Blue is used as a corrosion inhibitor for copper in neutral sodium chloride solution .
- Methods of Application: The anticorrosion effect of Thiazolyl Blue for copper in 3% NaCl at 298 K was researched by electrochemical methods, scanning electron-microscopy (SEM), and atomic force microscopy (AFM) .
- Results: The results reveal that Thiazolyl Blue can protect copper efficiently, with a maximum efficiency of 95.7% . The corrosion inhibition mechanism was investigated by X-ray photoelectron spectroscopy (XPS), Fourier transform infrared spectral (FT-IR), and theoretical calculation .
8. Antioxidant, Analgesic, Anti-Inflammatory, and More
- Application Summary: Thiazolyl Blue is an important scaffold of a large number of synthetic compounds with diverse pharmacological activity, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application: The review provides an overview of different methods for the synthesis of Thiazolyl Blue and its derivatives .
- Results: Various compounds bearing a Thiazolyl Blue moiety have shown promising results in terms of their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activity .
9. Inhibitor of hTyr
- Application Summary: Thiazolyl Blue resorcinols are both selective and efficacious inhibitors of hTyr in vitro and in vivo .
- Methods of Application: Dose-activity profiles of a large number of thiazolyl resorcinols and analogous compounds were measured to better understand the molecular basis of their interaction with hTyr .
- Results: The results of these studies can provide insights into the function and regulation of hTyr .
Safety And Hazards
Direcciones Futuras
Thiazolyl Blue has been used in various research studies. For instance, it has been used for the efficient adsorptive removal of paracetamol and thiazolyl blue from polluted water onto biosynthesized copper oxide nanoparticles . Another study investigated Thiazolyl Blue as a corrosion inhibitor for copper in neutral sodium chloride solution .
Propiedades
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSAVLVSZKNRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-93-5 (parent) | |
| Record name | Thiazolyl blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60889338 | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline] | |
| Record name | Thiazolyl blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.11X10-11 mm Hg at 25 °C /Estimated/ | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Thiazolyl blue | |
Color/Form |
Yellow powder | |
CAS RN |
298-93-1 | |
| Record name | [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolyl blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolyl blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 298-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLYL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195 °C (decomposes) | |
| Record name | METHYLTHIAZOLETETRAZOLIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)

![(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid](/img/structure/B1676426.png)
